

An In-Depth Technical Guide to the Quaternary Ammonium Structure of Methscopolamine Bromide

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Compound of Interest

Compound Name: *Methscopolamine bromide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of **methscopolamine bromide**, focusing on the critical role of its quaternary ammonium structure in defining its chemical properties, mechanism of action, and pharmacokinetic profile.

Introduction

Methscopolamine bromide is a peripherally acting muscarinic antagonist and a semi-synthetic derivative of scopolamine.^[1] Its clinical utility, primarily as an antispasmodic for treating peptic ulcers and other gastrointestinal disorders, stems directly from its unique chemical structure.^{[2][3]} The defining feature of methscopolamine is its quaternary ammonium cation, which imparts a permanent positive charge to the molecule. This charge is fundamental to its pharmacological behavior, conferring high affinity for muscarinic receptors while restricting its passage across lipid membranes, most notably the blood-brain barrier. This guide will explore the synthesis, mechanism, and quantitative aspects of **methscopolamine bromide**, providing detailed data and protocols relevant to pharmaceutical research and development.

Chemical and Structural Properties

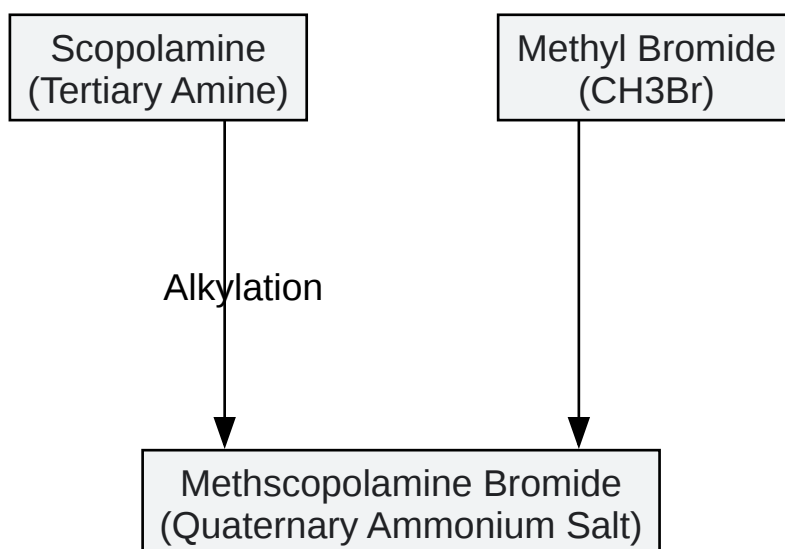
Methscopolamine bromide is the salt form of methscopolamine, a methylated derivative of scopolamine.^[4] The core structure consists of a tropane ring system characteristic of

belladonna alkaloids. The synthesis involves the quaternization of the tertiary amine of scopolamine with methyl bromide, resulting in a permanently charged N-methylscopolammonium cation paired with a bromide anion.[4] This structure is crucial for its pharmacological activity and disposition in the body.

The compound presents as a white, odorless crystalline powder that is freely soluble in water, slightly soluble in alcohol, and insoluble in nonpolar solvents like chloroform and acetone.[5]

Synthesis Pathway

The synthesis is a straightforward alkylation reaction where the nucleophilic tertiary amine of scopolamine attacks the electrophilic methyl group of methyl bromide.



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Caption: Synthesis of **Methscopolamine Bromide**.

Physicochemical Data

The key physicochemical properties of **methscopolamine bromide** are summarized below.

Property	Value	Reference(s)
Chemical Name	[7(S)-(1 α ,2 β ,4 β ,5 α ,7 β)]-7-(3-hydroxy-1-oxo-2-phenylpropoxy)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0 ^{2,4}]nonane bromide	[5]
Molecular Formula	C ₁₈ H ₂₄ BrNO ₄	[4]
Molecular Weight	398.30 g/mol	[5]
CAS Number	155-41-9	[1]
Melting Point	~225°C (with decomposition)	[5]
Water Solubility	Freely Soluble	[5]
logP	-2.58	[4]

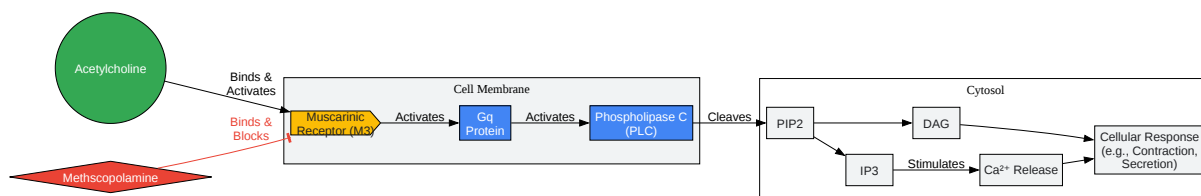
Mechanism of Action

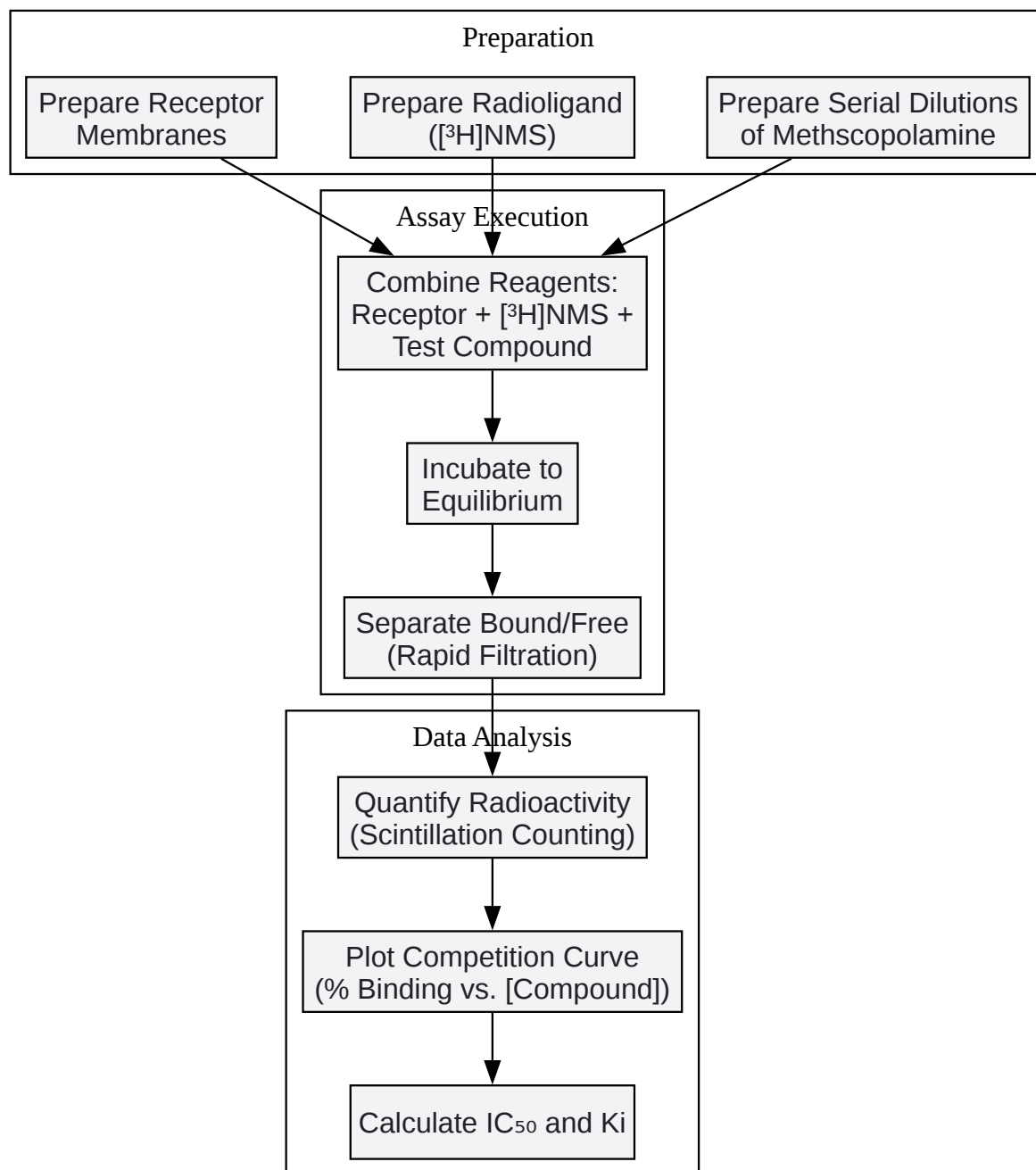
Methscopolamine bromide functions as a competitive antagonist of acetylcholine at muscarinic receptors (mAChRs).[3] It displays a high affinity for these receptors, which are located on autonomic effector organs innervated by postganglionic parasympathetic nerves, as well as on smooth muscles lacking cholinergic innervation.[6] By blocking the action of acetylcholine, methscopolamine inhibits parasympathetic nerve transmission. This results in reduced gastrointestinal motility, decreased secretion of gastric acid, and diminished saliva production.[6]

The quaternary ammonium structure is pivotal to its mechanism. The permanent positive charge makes the molecule highly polar and limits its lipid solubility. Consequently, it does not readily cross the blood-brain barrier, which minimizes central nervous system (CNS) side effects (e.g., drowsiness, confusion) that are common with tertiary amine antagonists like its parent compound, scopolamine. Its action is therefore largely confined to peripheral systems. While it is known to be a potent antagonist at M1, M2, and M3 subtypes, it is generally considered non-selective.[3][7]

Signaling Pathway Inhibition

Methscopolamine blocks the G-protein coupled signaling cascades initiated by acetylcholine binding to muscarinic receptors. For instance, at M3 receptors common in smooth muscle and secretory glands, it prevents the Gq-mediated activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) and subsequent intracellular calcium release.





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References

- 1. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]
- 2. Muscarinic receptor subtypes in human and rat colon smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Methscopolamine bromide | C₁₈H₂₄BrNO₄ | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methscopolamine: Package Insert / Prescribing Information [drugs.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. KEGG DRUG: Methscopolamine bromide [kegg.jp]
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